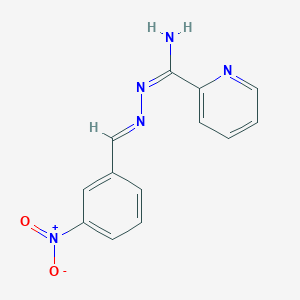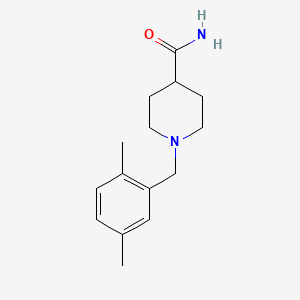
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is a derivative of furanone and has been synthesized using different methods. CNBF has been shown to possess various biochemical and physiological effects, making it a promising candidate for further studies.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not yet fully understood. However, it has been suggested that this compound may interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has also been shown to possess antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess various biochemical and physiological effects, including its ability to inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using different methods. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone possesses fluorescent properties, making it a useful probe for detecting thiols in living cells. However, one limitation of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One potential direction is the development of new antibiotics based on the antibacterial properties of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Moreover, further studies are needed to understand the mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone and its potential applications in the treatment of oxidative stress-related diseases and inflammation. Additionally, the development of new materials, such as polymers and hydrogels, based on the polymerization reactions of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is another potential direction for future research.
合成方法
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base and a catalyst, such as piperidine and acetic acid, respectively. The resulting product is then subjected to a cyclization reaction using a strong acid, such as sulfuric acid, to form 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Other methods include the use of different aldehydes and nitrobenzenes as starting materials.
科学研究应用
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in various scientific research studies, including its application as a fluorescent probe for detecting thiols in living cells. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in the development of new materials, such as polymers and hydrogels, due to its ability to undergo polymerization reactions.
属性
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSMEJXRJCIQZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)



![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)

